N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide
Beschreibung
N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide is a chemical compound with the molecular formula C20H15NO2 It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring
Eigenschaften
Molekularformel |
C20H15NO2 |
|---|---|
Molekulargewicht |
301.3g/mol |
IUPAC-Name |
N-dibenzofuran-3-yl-2-phenylacetamide |
InChI |
InChI=1S/C20H15NO2/c22-20(12-14-6-2-1-3-7-14)21-15-10-11-17-16-8-4-5-9-18(16)23-19(17)13-15/h1-11,13H,12H2,(H,21,22) |
InChI-Schlüssel |
CBDFANOAKLEGOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide typically involves the reaction of dibenzofuran derivatives with phenylacetic acid derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where dibenzofuran is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as heat resistance and electrical conductivity.
Wirkmechanismus
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it can interact with cellular receptors, triggering signaling cascades that result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which has similar structural features but lacks the phenylacetamide moiety. Dibenzofuran is used as a heat transfer agent and in the synthesis of other organic compounds.
Phenylacetamide Derivatives: Compounds with a phenylacetamide group but different aromatic systems. These derivatives may have varying chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of the dibenzofuran and phenylacetamide moieties, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
